tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 3-(trifluoromethyl)phenol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate has several scientific research applications:
Biology: The compound’s stability and bioavailability make it useful in biological studies, including enzyme inhibition and receptor binding assays.
Wirkmechanismus
The mechanism of action of tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(trifluoromethyl)piperidine-1-carboxylate: This compound lacks the phenoxy group, which may affect its reactivity and applications.
tert-Butyl 3,3-difluoro-4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate: This compound contains difluoro groups instead of a trifluoromethyl group, leading to different chemical properties and uses.
tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: The presence of hydroxy groups in this compound may enhance its solubility and reactivity compared to this compound.
The unique combination of the trifluoromethyl and phenoxy groups in this compound contributes to its distinct chemical properties and wide range of applications.
Eigenschaften
Molekularformel |
C17H22F3NO3 |
---|---|
Molekulargewicht |
345.36 g/mol |
IUPAC-Name |
tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-9-5-8-14(11-21)23-13-7-4-6-12(10-13)17(18,19)20/h4,6-7,10,14H,5,8-9,11H2,1-3H3 |
InChI-Schlüssel |
RUIJEEAQKYFWIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.